Protizinic acid and aspirin
Description
Properties
CAS No. |
72360-92-0 |
|---|---|
Molecular Formula |
C26H25NO7S |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid |
InChI |
InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12) |
InChI Key |
RNBWPORDGUFWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Protizinic Acid: Contemporary Research Trajectories
Innovative Synthetic Methodologies for Protizinic Acid
The synthesis of protizinic acid is a key area of research, with efforts aimed at improving efficiency, scalability, and environmental footprint. These endeavors range from optimizing established chemical routes to developing novel, sustainable electrochemical methods.
Optimization of Conventional Synthesis Approaches for Research Scalability
Conventional multi-step chemical syntheses for 2-arylpropionic acids, including protizinic acid, have been the bedrock of their production. However, these methods often face challenges when scaling up from the laboratory to industrial production. Issues include the use of hazardous reagents like cyanides, modest yields, and the need for significant process control to manage reaction conditions and ensure safety. acs.orgresearchgate.net
Another significant advancement is the adoption of continuous-flow synthesis. sci-hub.se This technology offers precise control over reaction parameters like temperature and mixing, which is difficult to achieve in large batch reactors. sci-hub.se For example, the synthesis of ibuprofen (B1674241), a related profen, has been successfully demonstrated in a continuous-flow system, showcasing the potential for enhanced safety, efficiency, and scalability. sci-hub.se The challenges in scaling up, such as ensuring process reproducibility, managing costs, and optimizing heat and mass transfer, are actively being addressed through these innovative approaches to conventional chemistry. plos.org
Table 1: Comparison of Synthesis Approaches for 2-Arylpropionic Acids
| Synthesis Approach | Key Features | Advantages for Scalability | Challenges |
|---|---|---|---|
| Traditional Batch Synthesis | Multi-step reactions in large vessels. | Established and well-understood processes. | Use of hazardous reagents, lower yields, poor heat control, safety concerns. acs.org |
| Optimized One-Pot Protocols | Sequential reactions (e.g., Heck coupling, carbonylation) in a single reactor. mdpi.com | Reduces intermediate purification, improves overall yield and efficiency. mdpi.com | Requires compatible reaction conditions for all steps. |
| Continuous-Flow Synthesis | Reagents are continuously pumped through a reactor. sci-hub.se | Precise control of temperature and mixing, enhanced safety, high reproducibility. sci-hub.se | Requires specialized equipment, potential for blockages. |
Electrocatalytic Hydrogenation as a Sustainable Synthetic Route for Protizinic Acid
A promising green alternative to conventional synthesis is electrocatalytic hydrogenation (ECH). This method uses electricity to generate hydrogen in situ, avoiding the need to transport and handle high-pressure hydrogen gas and often leading to purer products with fewer side reactions. acs.org
The electrosynthesis of protizinic acid has been successfully achieved with high yields through the electrocatalytic hydrogenation of its precursor. acs.orginvivochem.cn A common and effective setup for this process is an undivided electrochemical cell. acs.orgresearchgate.netnih.gov This configuration is simpler than a divided cell as it consists of a single compartment containing both the anode and the cathode. researchgate.netnih.gov
The choice of electrode material is critical for the reaction's success. For the synthesis of protizinic acid and other aryl-2-propionic acids, a high-surface-area nickel cathode has proven effective. acs.orginvivochem.cn Other materials explored for electrocatalytic hydrogenation of organic molecules include noble metals like platinum and palladium, as well as other non-noble metals such as copper and cobalt, each offering different levels of activity and stability. abdominalkey.comnih.gov The anode is typically a material like lead or steel. acs.orgmedchemexpress.com
The efficiency and selectivity of the electrosynthesis of protizinic acid are governed by the interplay of reaction kinetics and thermodynamic control, which can be manipulated by adjusting the reaction conditions. medchemexpress.comepo.orgwikipedia.org Key parameters that are optimized include the concentration of the precursor, the applied current density, and the reaction temperature. acs.org
By carefully controlling these factors, the reaction can be driven to near-complete conversion of the starting material, yielding the desired product with high selectivity. acs.org For instance, in the electrocatalytic hydrogenation of related compounds, selectivities of up to 99% have been achieved. nih.govbrieflands.com This high degree of selectivity is a major advantage of the electrochemical route, as it minimizes the formation of isomeric byproducts that can be difficult to separate in conventional syntheses. acs.org The reaction rate can be controlled by using either a constant potential or a constant current. researchgate.netnih.gov While constant current experiments offer a simpler setup, constant potential electrolysis allows for more selective oxidation or reduction of specific functional groups. nih.gov
Following synthesis, the purification of protizinic acid to a research-grade or active pharmaceutical ingredient (API) standard is essential. This process removes any unreacted starting materials, by-products, or residual solvents. wikipedia.org The most common purification technique for solid APIs like protizinic acid is recrystallization, which can yield a highly pure crystalline product. medchemexpress.com Other widely used methods include column chromatography, which separates compounds based on their differential adsorption to a stationary phase. vulcanchem.comassaygenie.com
Once purified, the identity and purity of the protizinic acid are confirmed using a suite of analytical techniques. Structural confirmation is typically achieved using spectroscopic methods such as 1H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. acs.org These techniques provide detailed information about the molecular structure, ensuring that the synthesized compound is indeed protizinic acid.
Reaction Kinetics and Selectivity in Electrosynthesis of Protizinic Acid
Elucidation of Protizinic Acid's Molecular Mechanisms of Action
One of the key identified molecular targets for protizinic acid is the enzyme phospholipase A2 (PLA2). medchemexpress.comgoogleapis.com PLA2 enzymes are critical upstream regulators of the inflammatory cascade, as they release arachidonic acid from cell membranes, which is the substrate for COX enzymes. By inhibiting PLA2, protizinic acid can reduce the production of inflammatory mediators at a point earlier than COX inhibition.
Furthermore, research suggests that protizinic acid may exert its effects through other COX-independent signaling pathways. Investigations into potential synergies with other drugs have pointed towards the modulation of pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are crucial regulators of gene expression involved in inflammation and immune responses. wikipedia.org Studies on propionic acid, the parent chemical structure, have shown it can inhibit the activation of the TLR4/NF-κB pathway and the MAPK pathway, providing a mechanistic basis for these potential actions of protizinic acid. wikipedia.org
Another area of investigation is the interaction of NSAIDs with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma (PPARγ). epo.orgfrontiersin.org PPARγ is a nuclear receptor that plays a role in regulating inflammation and metabolism. assaygenie.com While some NSAIDs have been shown to act as PPARγ agonists, this is not a universal characteristic of the entire drug class, and the specific role of protizinic acid in this pathway remains an active area of research. epo.orgfrontiersin.org
Table 2: Investigated Molecular Targets of Protizinic Acid
| Molecular Target/Pathway | Function | Reported or Investigated Effect of Protizinic Acid |
|---|---|---|
| Cyclooxygenase (COX) | Enzyme that produces inflammatory prostaglandins (B1171923). googleapis.com | Inhibition (Primary Mechanism). frontiersin.org |
| Phospholipase A2 (PLA2) | Enzyme that releases arachidonic acid, the precursor to prostaglandins. | Inhibition. medchemexpress.comgoogleapis.com |
| NF-κB Signaling Pathway | Transcription factor pathway controlling inflammatory gene expression. wikipedia.org | Potential inhibition; pathway suggested for investigation. vulcanchem.com |
| MAPK Signaling Pathway | Pathway involved in cellular responses to external stimuli, including inflammation. | Potential modulation; pathway suggested for investigation. nih.govgoogleapis.com |
| PPAR-gamma (PPARγ) | Nuclear receptor involved in regulating inflammation and metabolism. assaygenie.com | Potential agonism; an investigated mechanism for some NSAIDs. epo.orgfrontiersin.org |
Investigation of Phospholipase A2 (PLA2) Inhibition by Protizinic Acid in Cellular Models
Phospholipase A2 (PLA2) enzymes are critical players in initiating the inflammatory cascade. wikipedia.org They function by hydrolyzing the sn-2 position of membrane phospholipids (B1166683) to release arachidonic acid. wikipedia.orgnih.gov This release is the rate-limiting step for the subsequent production of potent inflammatory mediators, including prostaglandins and leukotrienes. wikipedia.orgderangedphysiology.com
Unlike many NSAIDs that act primarily on downstream cyclooxygenase (COX) enzymes, protizinic acid has been identified as a direct inhibitor of Phospholipase A2. medchemexpress.commedchemexpress.commedchemexpress.com Research indicates that protizinic acid can suppress the activity of PLA2, thereby reducing the availability of its substrate, arachidonic acid. This upstream intervention can potentially dampen multiple ensuing inflammatory pathways simultaneously. The inhibitory potency of protizinic acid against PLA2 has been quantified, as shown in the table below.
Table 1: Inhibitory Concentration of Protizinic Acid against PLA2
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Protizinic Acid | Phospholipase A2 (PLA2) | 210 μM | medchemexpress.com |
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Analysis of Protizinic Acid's Modulatory Effects on Leukokinin Pathways (pre-clinical)
Leukokinins are a group of peptides that act as potent inflammatory mediators. nih.gov Their generation and the synthesis of related compounds, such as leukotrienes, are key components of the inflammatory response. numberanalytics.comwikipedia.org Leukotrienes, specifically, are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway and are involved in processes like leukocyte chemotaxis and smooth muscle contraction. wikipedia.orgnih.gov
Pre-clinical research has demonstrated that protizinic acid has a significant modulatory effect on leukokinin (LK) pathways, distinguishing it from other NSAIDs. nih.gov In a feline model of acute cardiac ischemia, administration of protizinic acid inhibited the increase in blood acid protease activity and significantly suppressed the depletion of leukokininogen, the precursor molecule for leukokinins. nih.gov
Furthermore, in vitro studies showed that protizinic acid produced a dose-dependent inhibition of LK generation. This effect was not observed with the NSAIDs indomethacin (B1671933) and ibuprofen under the same experimental conditions. The study also found that protizinic acid could act as an antagonist to the action of leukokinins at their receptor sites, as demonstrated by its ability to inhibit LK-induced contractions of isolated rat uterine muscle. nih.gov These findings suggest that protizinic acid's anti-inflammatory profile includes the inhibition of both the generation and the peripheral action of leukokinins. nih.gov
Exploration of Protizinic Acid's Influence on Inflammatory Cascades Beyond Arachidonic Acid Metabolism
The primary mechanism for most traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins. derangedphysiology.combiomedpharmajournal.org However, evidence suggests protizinic acid's anti-inflammatory actions extend beyond this singular pathway.
Its documented ability to inhibit the leukokinin system represents a significant mechanism outside of direct arachidonic acid metabolism. nih.gov The generation of leukokinins involves the action of acid proteases on kininogens, an inflammatory cascade distinct from the COX pathway. nih.gov
Additionally, protizinic acid's role as a PLA2 inhibitor provides another mechanism with broad influence. medchemexpress.commedchemexpress.com Since PLA2 is the upstream enzyme responsible for making arachidonic acid available for both the cyclooxygenase and lipoxygenase pathways, its inhibition represents a more comprehensive blockade of eicosanoid synthesis. wikipedia.org By targeting these alternative and upstream pathways, protizinic acid demonstrates a multi-faceted influence on inflammatory processes that is not limited to COX inhibition.
Protein Binding Dynamics and Ligand Interactions of Protizinic Acid
Characterization of Protizinic Acid Binding to Serum Albumins (e.g., Human Serum Albumin)
Studies have characterized the interaction between protizinic acid and HSA, revealing specific binding characteristics. tsijournals.com Like many NSAIDs containing a carboxylic acid group, protizinic acid shows a high degree of binding to HSA. Analysis suggests the presence of at least two classes of binding sites. The predominant, high-affinity binding occurs at what is known as Sudlow's site II, located in subdomain IIIA of the albumin molecule. tsijournals.com Protizinic acid also demonstrates a lower affinity for Sudlow's site I in subdomain IIA. tsijournals.com
Table 2: Binding Parameters of Protizinic Acid to Human Serum Albumin (HSA)
| Binding Site Class | Association Constant (Ka) [M-1] | Number of Binding Sites (n) | Source |
|---|---|---|---|
| High Affinity (Site II) | 1.5 x 106 | 1.1 | tsijournals.com |
| Low Affinity (Site I) | 1.8 x 104 | 3.5 | tsijournals.com |
Data determined by Equilibrium Dialysis at pH 7.4 and 25°C. tsijournals.com
Allosteric Regulation and Competitive Displacement Phenomena in Protein-Protizinic Acid Complexes
Allosteric regulation is a biological mechanism where a regulator molecule binds to a protein at a site other than the active site (an allosteric site), causing a conformational change that alters the protein's activity. nih.govwikipedia.org This phenomenon is crucial in understanding complex drug interactions.
The binding of protizinic acid to HSA is subject to such interactions. Studies involving site marker displacement experiments have shown a clear competitive displacement and allosteric effect. tsijournals.com When ibuprofen, a drug that specifically binds to site II on HSA, is introduced to the protizinic acid-HSA complex, it displaces protizinic acid from its high-affinity binding site. tsijournals.com Spectroscopic analysis indicates that this displacement forces protizinic acid to move from its high-affinity site to a low-affinity one. This change is attributed to an allosteric modification of the protizinic acid binding site on the HSA molecule, which is induced by the binding of ibuprofen. tsijournals.com
Spectroscopic and Equilibrium Dialysis Methodologies for Binding Analysis
The characterization of the binding dynamics between protizinic acid and HSA has been accomplished using established biophysical techniques. tsijournals.com
Equilibrium Dialysis (ED) is considered a reference method for accurately determining drug-protein binding parameters. tsijournals.comcore.ac.uk The technique involves separating a drug-protein solution from a buffer solution by a semipermeable membrane. core.ac.uk The membrane allows free drug molecules to pass through but retains the larger protein and protein-bound drug. core.ac.uk At equilibrium, the concentration of free drug is the same in both compartments, allowing for the calculation of binding constants and the number of binding sites, as was done for protizinic acid. tsijournals.com
Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is particularly sensitive to the secondary and tertiary structure of proteins. In the study of protizinic acid, CD spectra of the HSA-drug complex were used to detect conformational changes in the albumin protein upon binding. The technique was instrumental in observing the shift in protizinic acid's binding environment when it was displaced by ibuprofen, providing evidence for the site-to-site displacement and allosteric interaction. tsijournals.com
Aspirin Acetylsalicylic Acid : Advanced Research Perspectives
Synthetic Innovations and Derivative Development for Acetylsalicylic Acid
The field of medicinal chemistry continues to witness significant innovation in the synthesis and derivatization of acetylsalicylic acid. These efforts are aimed at enhancing its biological activity, exploring new therapeutic applications, and understanding its fundamental chemical properties. Research focuses on refining synthetic methodologies and designing novel molecular structures that build upon the foundational salicylic (B10762653) acid scaffold. nih.gov
Mechanistic Studies of Acetylsalicylic Acid Esterification from Salicylic Acid
The synthesis of acetylsalicylic acid (aspirin) via the esterification of salicylic acid with acetic anhydride (B1165640) is a classic and widely studied organic reaction. tijer.org The mechanism is typically acid-catalyzed, often using sulfuric or phosphoric acid. researchgate.net The process begins with the protonation of the carbonyl oxygen in acetic anhydride by the acid catalyst. researchgate.net This protonation significantly increases the electrophilic character of the adjacent carbonyl carbon.
The nucleophilic hydroxyl group of salicylic acid then attacks this activated carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. researchgate.net Subsequently, the intermediate collapses, eliminating a molecule of acetic acid and forming the final product, acetylsalicylic acid. tijer.org Computational studies, including Born-Oppenheimer molecular dynamics simulations, have further elucidated this pathway, describing a substrate-assisted inhibition mechanism where the carboxyl group of aspirin (B1665792) can act as a general base. acs.org Research has also explored alternative catalysts, such as Y-immobilized cation exchange resins, which can improve reaction yields and reduce the need for strong acid catalysts, thereby offering a more environmentally friendly protocol. researchgate.net
Design and Synthesis of Novel Salicylic Acid Derivatives with Enhanced Biological Activity
The structural backbone of salicylic acid serves as a versatile template for designing novel derivatives with tailored biological activities. nih.gov By modifying the core structure, researchers aim to create compounds with improved potency, selectivity, and novel mechanisms of action beyond traditional cyclooxygenase (COX) inhibition.
Research into analogues of salicylic acid's metabolites has yielded compounds with interesting pharmacological profiles. One area of investigation involves creating hybrid molecules, such as conjugating salicylic acid with an isoxazoline (B3343090) moiety. jsscacs.edu.in This work, proceeding via a 1,3-dipolar cycloaddition reaction, has produced novel analogues evaluated for immunomodulatory properties. jsscacs.edu.in For instance, certain salicylic acid-isoxazoline analogues have been shown to induce a proliferative response in human and murine lymphocytes, suggesting potential as immunostimulatory agents. jsscacs.edu.in
Another strategy involves replacing structural elements of existing drugs with a salicylic acid moiety. In one study, a series of celecoxib (B62257) analogues were synthesized where the phenylsulfonamide group was replaced by salicylic acid. These new compounds were evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. nih.govjst.go.jp The results indicated that specific substitutions on the salicylic acid ring could produce highly potent and selective COX-1 inhibitors. nih.govjst.go.jp
| Analogue Type | Target | Key Finding | Reference |
|---|---|---|---|
| Salicylic Acid-Isoxazoline Conjugates | Immune Cell Proliferation | Compound 8e showed a potent proliferative response on human and murine lymphocytes, comparable to the reference mitogen Con A. | jsscacs.edu.in |
| Salicylic Acid Analogues of Celecoxib | COX-1/COX-2 Inhibition | The chloro analogue 7f exhibited the highest inhibitory effect on COX-1 (IC50 = 0.0057 µM) with excellent COX-1 selectivity. | nih.govjst.go.jp |
| New Ester Analogs of Salicylic Acid | COX-2 Inhibition | Compound MEST1 showed significantly higher COX-2 inhibitory activity (IC50: 0.048 μM) compared to aspirin (IC50: 2.60 μM). | researchgate.net |
A novel area of aspirin research is its potential for cancer chemoprevention, which may be linked to the inhibition of cell cycle regulatory proteins like cyclin-dependent kinases (CDKs). nih.govnih.gov CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. nih.gov
Studies have shown that metabolites of salicylic acid, such as 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), can inhibit CDK activity. nih.gov Further structural modifications have led to the discovery that other derivatives, like 2,6-dihydroxybenzoic acid (2,6-DHBA) and 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), are also effective CDK inhibitors. nih.govnih.gov Molecular docking and in vitro kinase assays have been instrumental in identifying these interactions and their potential mechanisms. nih.govresearchgate.net For instance, 2,4,6-THBA was found to be highly effective at inhibiting CDK1, 2, 4, and 6. nih.govnih.gov This line of research suggests that modifying the salicylic acid structure could lead to the development of novel CDK inhibitors for cancer therapy. nih.govresearchgate.net
| Compound | Type | CDK1 Inhibition (IC50) | Reference |
|---|---|---|---|
| 2,3-Dihydroxybenzoic Acid (2,3-DHBA) | Metabolite | 386 µM | nih.gov |
| 2,6-Dihydroxybenzoic Acid (2,6-DHBA) | Derivative | 365 µM | nih.gov |
| 2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA) | Derivative | Highly effective inhibitor of CDK1, 2, 4, and 6. | nih.govnih.gov |
Nitro-substituted salicylanilides represent a class of salicylic acid derivatives developed primarily for their antimicrobial and anthelmintic properties. nih.govnih.govacs.org The nitro group (NO2) is an important pharmacophore that can confer potent anti-infective activity. researchgate.net
The synthesis of these compounds often involves the condensation of a salicylic acid derivative with a substituted aniline. mdpi.com For example, a series of 5-chloro-3'-nitro-4'-substituted salicylanilides were synthesized by reacting 4',5-dichloro-3'-nitrosalicylanilide with various sodium aryl oxides, alkoxides, or amines. nih.gov Another study focused on synthesizing salicylanilides containing a nitro group on the salicylic acid portion, which were then evaluated for antimycobacterial and antimicrobial activities. nih.gov Research found that placing a nitro-group at position 4 of the salicylic acid was beneficial for activity against Mycobacterium tuberculosis. nih.govresearchgate.net
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 µM | nih.gov |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 µM | nih.gov |
| 5-chloro-3'-nitro-4'-(p-chlorophenoxy)salicylanilide (Compound 6) | Penicillin-resistant Staphylococcus aureus | 0.00609 µg/mL | nih.gov |
Prodrug and conjugate strategies are employed to improve the therapeutic profile of salicylic acid. nih.gov This involves chemically linking salicylic acid to another molecule (a promoiety) to enhance properties like stability, solubility, or targeting, with the active drug being released at the desired site of action. researchgate.net
One approach is to create conjugates with polymers. For example, salicylic acid has been conjugated to poly(vinyl alcohol) (PVA). sapub.org The drug is released gradually through the hydrolysis of the ester bond connecting it to the polymer carrier, a process dependent on the pH of the surrounding medium. sapub.org Another strategy is the formation of mutual prodrugs, where salicylic acid is combined with another active drug. Mutual prodrugs of p-amino salicylic acid (PAS) have been synthesized with isoniazid (B1672263) (INH) and ethambutol (B1671381) (EB) to create new antitubercular agents. semanticscholar.org In other research, a topical prodrug was theoretically designed by linking salicylic acid to dithranol with an ester bond, intended for antipsoriatic therapy where endogenous esterases would cleave the bond to release both active agents. mdpi.com
Development of Nitro-Substituted Salicylanilides for Specific Research Applications
In-Depth Analysis of Aspirin's Multi-Target Molecular Pharmacology
Aspirin (Acetylsalicylic Acid) is recognized for its wide-ranging pharmacological effects, which stem from its ability to interact with multiple molecular targets. frontiersin.orgresearchgate.net While its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, extensive research has unveiled a more complex picture of its actions, encompassing both COX-dependent and independent pathways. frontiersin.orgnih.govdovepress.com This multi-target pharmacology underlies its efficacy in various therapeutic areas. frontiersin.orgdovepress.com
Irreversible Acetylation of Cyclooxygenase Isoforms (COX-1 and COX-2)
The cornerstone of aspirin's anti-inflammatory and antithrombotic activity is its unique ability to irreversibly inhibit cyclooxygenase (COX) enzymes. nih.govdovepress.com These enzymes, existing primarily as COX-1 and COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, the precursor for various pro-inflammatory and vasoactive compounds like prostaglandins (B1171923) and thromboxanes. frontiersin.org
Aspirin exerts its inhibitory effect through a covalent modification of the COX enzymes. It transfers its acetyl group to a specific serine residue within the enzyme's active site—Serine 530 in COX-1 and Serine 516 in COX-2. dovepress.comresearchgate.net This acetylation physically blocks the narrow channel leading to the catalytic site, thereby preventing the substrate, arachidonic acid, from binding. This action results in the permanent loss of the enzyme's cyclooxygenase activity. dovepress.com This irreversible inactivation is a key feature distinguishing aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs). While nucleated cells can synthesize new COX enzymes, anucleated cells like platelets cannot, leading to a persistent effect for the platelet's lifespan. mdpi.com
The irreversible acetylation of COX isoforms has distinct consequences in different cellular contexts.
In Platelets: Platelets predominantly express COX-1 and are responsible for producing Thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. Because platelets lack a nucleus, they are unable to regenerate the COX-1 enzyme after it has been acetylated by aspirin. mdpi.com This leads to a complete and persistent suppression of TXA2 synthesis for the entire lifespan of the platelet, which is central to aspirin's cardioprotective effects. mdpi.compnas.org
In Endothelial and Inflammatory Cells: These cells express both COX-1 and COX-2 (often induced during inflammation). nih.gov Aspirin inhibits COX-1 in these cells, but they can resynthesize the enzyme, making the inhibition temporary. mdpi.com The interaction with COX-2 is more nuanced. While aspirin's acetylation inactivates the cyclooxygenase function of COX-2, it simultaneously alters the enzyme's catalytic activity, redirecting it toward the production of different lipid mediators, a phenomenon with significant anti-inflammatory consequences. ecancer.orgscielo.br Cytokine-stimulated endothelial cells, for example, show a time- and dose-dependent increase in prostaglandin production (PGI2 and PGE2) due to COX-2 expression, which is effectively blocked by aspirin. researchgate.net
Interactive Data Table: Aspirin's Differential Effects on COX Isoforms
| Feature | COX-1 | COX-2 |
| Primary Location | Platelets, Gastric Mucosa, Endothelial Cells (Constitutive) | Inflammatory Sites, Endothelial Cells, Macrophages (Inducible) |
| Aspirin's Action | Irreversible acetylation of Serine 530 | Irreversible acetylation of Serine 516 |
| Effect on Enzyme | Permanent inactivation of cyclooxygenase activity | Inactivation of cyclooxygenase activity, but gains new catalytic function |
| Impact on Platelets | Persistent inhibition of Thromboxane A2 synthesis | Not significantly expressed in platelets |
| Impact on Endothelial Cells | Inhibition of prostacyclin (PGI2) synthesis (transient) | Switches substrate metabolism from prostanoids to 15R-HETE |
Structural Biology of Aspirin-COX Interactions and Conformational Changes
Cyclooxygenase-Independent Signaling Pathways Affected by Aspirin
Beyond its direct action on COX enzymes, aspirin's pharmacological profile includes the modulation of signaling pathways that are independent of prostanoid inhibition. mdpi.comresearchgate.net These mechanisms often become more prominent at higher concentrations and contribute to its broader therapeutic and chemopreventive effects. frontiersin.org Proposed COX-independent targets include the inhibition of signaling proteins like IκB kinase (IKK) β, which regulates the NF-κB pathway, and the activation of AMP-activated protein kinase (AMPK). nih.govfrontiersin.orgresearchgate.net
A pivotal discovery in aspirin's pharmacology was its ability to trigger the synthesis of specialized pro-resolving mediators. When aspirin acetylates COX-2 in endothelial or epithelial cells, it doesn't just block prostanoid synthesis; it reconfigures the enzyme's active site. ecancer.orgscielo.br This altered COX-2 enzyme now converts arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE). scispace.comnih.gov This intermediate is then released and rapidly converted by 5-lipoxygenase (5-LOX) in adjacent leukocytes (like neutrophils) into 15-epi-lipoxin A4 (ATL). scielo.brscispace.comahajournals.org
Aspirin's influence extends to a broader spectrum of lipid mediators beyond the lipoxin family. By acetylating COX-2, aspirin not only generates ATL from arachidonic acid but can also lead to the formation of aspirin-triggered resolvins when omega-3 fatty acids like EPA and DHA are the substrates. ecancer.orgnih.gov These mediators share the potent anti-inflammatory and pro-resolving properties of native resolvins and lipoxins. nih.gov
Therefore, aspirin exhibits a dual effect on the lipid mediator landscape: it blocks the production of pro-inflammatory prostaglandins and thromboxanes while simultaneously stimulating the generation of a class of specialized pro-resolving mediators. nih.govplos.org This modulation shifts the balance from a pro-inflammatory state towards active resolution, a mechanism that may underlie many of aspirin's beneficial effects in chronic inflammatory conditions. nih.govplos.org Recent studies have shown that endothelial cells themselves can produce both pro-inflammatory (e.g., PGE2) and pro-resolving (e.g., Lipoxin A4) mediators, and aspirin directly influences this balance within a single cell type. researchgate.netplos.org
Interactive Data Table: Key Lipid Mediators Modulated by Aspirin
| Lipid Mediator | Precursor | Key Enzyme(s) | Primary Effect | Aspirin's Impact |
| Thromboxane A2 | Arachidonic Acid | COX-1 | Pro-thrombotic, Vasoconstriction | Inhibited |
| Prostaglandins (e.g., PGE2) | Arachidonic Acid | COX-1, COX-2 | Pro-inflammatory, Pain, Fever | Inhibited |
| Aspirin-Triggered Lipoxin (ATL) | Arachidonic Acid | Acetylated COX-2, 5-LOX | Anti-inflammatory, Pro-resolving | Induced |
| Aspirin-Triggered Resolvins | Omega-3 Fatty Acids (EPA/DHA) | Acetylated COX-2 | Anti-inflammatory, Pro-resolving | Induced |
Cross-Talk with Key Transcription Factors and Kinases (e.g., PPARγ, NFκB)
Beyond its well-established effects on cyclooxygenase (COX) enzymes, aspirin (acetylsalicylic acid) engages in significant cross-talk with pivotal intracellular signaling pathways, including those governed by the transcription factors Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Nuclear Factor kappa B (NF-κB). These interactions contribute to aspirin's broader anti-inflammatory and cellular effects, independent of prostaglandin synthesis inhibition.
Research indicates that non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, can modulate the NF-κB signaling pathway. umw.edu.pl NF-κB is a central mediator of inflammation, and its activation is a critical step in the expression of pro-inflammatory genes. medsci.org One mechanism by which aspirin interferes with this pathway is by inhibiting the IκB kinase (IKK) complex. researchgate.net In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon receiving a pro-inflammatory signal, the IKK complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus to initiate gene transcription. researchgate.net Short-term treatment with aspirin can block this activation by directly inhibiting IKK activity. researchgate.net Other studies suggest that salicylates can inhibit the phosphorylation of I-κBα by Ribosomal S6 Kinase 2 (RSK2), which is another mechanism that prevents NF-κB from entering the nucleus. aai.org
Conversely, aspirin has been shown to act as an agonist for PPARγ, a nuclear receptor that plays a key role in metabolism and inflammation. umw.edu.plmedsci.org Activation of PPARγ generally exerts anti-inflammatory effects. Studies have demonstrated that many NSAIDs can bind to and activate PPARγ. medsci.org In astrocytes, for example, aspirin treatment was found to increase the expression of PPAR-γ, which was associated with a decrease in the expression of the pro-inflammatory NF-κB transcription factor. medsci.org This suggests a reciprocal regulatory relationship where aspirin promotes an anti-inflammatory state by both suppressing pro-inflammatory pathways and activating anti-inflammatory ones.
Table 1: Aspirin's Interaction with Transcription Factors
| Transcription Factor | Effect of Aspirin | Reported Mechanism of Action | Reference |
|---|---|---|---|
| NF-κB (Nuclear Factor kappa B) | Inhibition | Inhibits the IκB kinase (IKK) complex, preventing IκB phosphorylation and subsequent NF-κB nuclear translocation. May also inhibit the phosphorylation of I-κBα by RSK2. | umw.edu.plresearchgate.netaai.org |
| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Activation | Acts as a direct agonist, binding to the receptor and initiating its transcriptional activity, which has anti-inflammatory effects. | umw.edu.plmedsci.org |
Research on Aspirin's Antiplatelet Mechanisms in Vascular Biology
Aspirin's role in vascular biology is primarily defined by its antiplatelet activity, which is fundamental to its use in the prevention of thrombotic events. This effect is achieved through specific and well-characterized molecular interactions within the platelet.
Molecular Basis of Thromboxane A2 Inhibition and Platelet Aggregation
The principal antithrombotic effect of aspirin is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. hkmj.org This inhibition forms the molecular basis for its ability to prevent platelet aggregation. The process begins with aspirin acting as an acetylating agent. It covalently attaches its acetyl group to a specific serine residue, Ser529, located in the active site of the COX-1 enzyme. nih.govpharmascholars.com
This acetylation creates a permanent, irreversible blockade of the enzyme's catalytic site. nih.govdroracle.ai The blockage physically obstructs the access of the enzyme's natural substrate, arachidonic acid, to the catalytic core. nih.gov As a result, COX-1 can no longer catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). pharmascholars.com PGH2 is the essential precursor for the synthesis of several prostanoids, including Thromboxane A2 (TXA2). pharmascholars.comahajournals.org
TXA2 is a powerful vasoconstrictor and a potent promoter of platelet activation and aggregation. hkmj.orgwikipedia.org By preventing the synthesis of TXA2, aspirin effectively diminishes a key signal that drives the formation of a platelet plug. Because platelets are anuclear—lacking a nucleus—they are incapable of synthesizing new proteins. nih.gov Therefore, once the COX-1 enzyme is inactivated by aspirin, the platelet cannot produce more of the enzyme for the remainder of its lifespan, which is approximately 7 to 10 days. droracle.ainih.gov This results in a sustained antiplatelet effect.
Investigation of Aspirin's Effects on Platelet Signaling and Function
While the inhibition of COX-1 and TXA2 synthesis is the cornerstone of aspirin's antiplatelet action, research has revealed that its effects on platelet biology are more complex and extend to other signaling pathways and functions.
Studies have shown that aspirin can influence measures of platelet function that are not dependent on the COX-1 pathway. nih.gov For instance, platelet aggregation can also be stimulated by other agonists like adenosine (B11128) diphosphate (B83284) (ADP) and collagen, and aspirin's impact can sometimes be observed in these non-TXA2-dependent pathways. nih.govahajournals.org The combined stimulation of G(i) and G(z) signaling pathways, for example, has been shown to cause platelet aggregation that is less robust in aspirin-treated platelets compared to non-aspirin-treated ones. researchgate.net
Furthermore, aspirin has been found to alter the platelet transcriptome, meaning it can change the expression levels of various genes within platelets. nih.gov One study identified over 200 aspirin-responsive genes, and these changes in gene expression were correlated with paradoxical increases in some measures of platelet function, suggesting an adaptive response by the platelet that may counteract some of aspirin's inhibitory effects. nih.gov Aspirin also impacts the platelet "releasate," altering the profile of proteins and signaling molecules that are secreted when platelets become activated. nih.gov This includes inhibiting the release of certain pro-inflammatory cytokines like interleukin 7 (IL-7). nih.gov Another COX-independent mechanism involves the acetylation of other proteins, such as fibrinogen. Acetylation of fibrinogen has been shown to alter the structure of a fibrin (B1330869) clot, potentially making it more susceptible to lysis. nih.gov
Table 2: Summary of Aspirin's Non-TXA2-Dependent Effects on Platelets
| Effect | Description | Potential Significance | Reference |
|---|---|---|---|
| Alteration of Platelet Transcriptome | Changes the expression of numerous genes in platelets, independent of dose. | May lead to adaptive changes in platelet function that could counteract some of aspirin's antiplatelet effects. | nih.gov |
| Modulation of Platelet Releasate | Alters the profile of proteins and cytokines secreted by activated platelets, such as inhibiting IL-7 release. | Contributes to aspirin's anti-inflammatory properties beyond prostaglandin inhibition. | nih.gov |
| Acetylation of Other Proteins | Can acetylate proteins other than COX, such as fibrinogen. | May alter fibrin clot structure, making clots more permeable and easier to break down (enhanced lysis). | nih.gov |
| Impact on Non-COX-1 Pathways | Shows inhibitory effects on platelet aggregation stimulated by agonists like ADP and collagen. | Suggests a broader antiplatelet activity beyond the TXA2 pathway. | nih.govahajournals.org |
Integrated Research on Protizinic Acid and Aspirin: Interactions and Comparative Studies
Comparative Pharmacodynamics and Pharmacological Profiling
Both protizinic acid and aspirin (B1665792), a member of the salicylates, are classified as nonsteroidal anti-inflammatory drugs (NSAIDs) and thus share core therapeutic actions, including anti-inflammatory, analgesic, and antipyretic effects. nih.govlibretexts.orgmedicalnewstoday.com Their activities are primarily linked to the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. nih.goviitk.ac.in
Comparative Analysis of Anti-inflammatory Efficacy in Pre-clinical Models
The anti-inflammatory efficacy of NSAIDs is commonly evaluated in pre-clinical animal models that simulate acute inflammation. A standard model is the carrageenan-induced paw edema test in rats, where the reduction in swelling after drug administration indicates anti-inflammatory activity. nih.gov In this model, aspirin has been shown to exhibit dose-dependent anti-inflammatory effects. nih.gov
While direct, side-by-side comparative studies between protizinic acid and aspirin are not extensively detailed in available literature, the efficacy of both can be inferred from their classification as NSAIDs. nih.gov Studies on aspirin in the carrageenan model show significant inhibition of edema, particularly in the later phase of the inflammatory response, which is heavily dependent on prostaglandin (B15479496) synthesis. nih.gov For instance, orally administered aspirin can inhibit edema formation by approximately 47% at a dose of 100 mg/kg. nih.gov It is anticipated that protizinic acid would demonstrate a comparable dose-dependent anti-inflammatory effect in such models.
Another common pre-clinical assay is the acetic acid-induced writhing test in mice, which assesses visceral pain and inflammation. plos.org Aspirin is effective in this model, reducing the number of writhes and indicating its analgesic and anti-inflammatory properties. plos.org
Table 1: Representative Anti-inflammatory and Analgesic Activity of Aspirin in Pre-clinical Models This table is generated based on findings from typical pre-clinical studies to illustrate common endpoints.
| Pre-clinical Model | Test Species | Drug | Key Finding | Reference Finding |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat | Aspirin | ~47% inhibition of 'late' phase edema (at 100 mg/kg, p.o.) | nih.gov |
| Acetic Acid-Induced Writhing | Mouse | Aspirin | Significant reduction in writhing count (75% reduction at 200 mg/kg) | plos.org |
| Formalin-Induced Nociception (Phase II) | Mouse | Aspirin | Significant inhibition of licking time (48.8% inhibition) | plos.org |
Differential Mechanisms of Antipyretic Action
The primary mechanism for the fever-reducing (antipyretic) effect of aspirin is well-established. wikipedia.org Fever is triggered by an increase in the concentration of prostaglandin E₂ (PGE₂) in the hypothalamus, which alters the set point of the body's thermoregulatory center. nih.gov Aspirin and other NSAIDs cross the blood-brain barrier and inhibit the COX enzymes within the brain, thereby reducing PGE₂ synthesis and allowing the hypothalamus to restore the normal body temperature. iitk.ac.innih.govwikipedia.org
As protizinic acid is also an NSAID, its antipyretic action is presumed to operate through the same fundamental mechanism of central prostaglandin synthesis inhibition. nih.gov Potential differential effects between the two compounds could arise from variations in their ability to penetrate the central nervous system or their relative selectivity for different COX isoenzymes within the brain. However, specific research detailing these potential differences for protizinic acid is limited.
Assessment of Divergent and Convergent Effects on Inflammatory Pathways
The primary point of convergence for this compound is their shared ability to inhibit the cyclooxygenase (COX) pathway, thus blocking the conversion of arachidonic acid into prostaglandins. medicalnewstoday.comnih.gov This action underlies their core anti-inflammatory effects.
However, they exhibit significant divergence in their broader impact on inflammatory pathways.
Convergent Pathway:
COX Inhibition: Both drugs inhibit COX-1 and COX-2, reducing the production of pro-inflammatory prostaglandins. medicalnewstoday.comnih.gov
Divergent Pathways:
Aspirin's Unique Acetylation: Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the enzyme's active site. wikipedia.orgwikipedia.org This covalent modification is distinct from the reversible inhibition typical of most other NSAIDs.
COX-Independent Mechanisms: Research has uncovered several COX-independent pathways modulated by aspirin and its metabolite, salicylic (B10762653) acid.
NF-κB Pathway: Aspirin can modulate signaling through the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in coordinating inflammatory responses. wikipedia.orgvulcanchem.com
Lipoxin Formation: Aspirin-acetylated COX-2 can produce 15-epi-lipoxin A₄, an anti-inflammatory mediator that helps resolve inflammation. nih.govdoi.org
HMGB1 Targeting: Salicylic acid, the primary metabolite of aspirin, has been shown to bind to the protein High Mobility Group Box 1 (HMGB1), suppressing its pro-inflammatory activities. nih.gov
While less is specifically documented for protizinic acid, it is known to inhibit bradykinin-induced nociceptive responses, suggesting an interaction with the bradykinin (B550075) B2 receptor-mediated pathway. dovepress.com Furthermore, investigations into potential synergies with aspirin suggest that protizinic acid may also have effects on COX-independent pathways such as MAPK signaling. vulcanchem.com
Table 2: Comparison of Effects on Inflammatory Pathways
| Pathway/Mechanism | Aspirin | Protizinic Acid | Nature of Effect |
|---|---|---|---|
| COX Enzyme Inhibition | Yes | Yes | Convergent |
| Irreversible Acetylation of COX | Yes | No (Presumed Reversible) | Divergent |
| Modulation of NF-κB | Yes | Likely, as with other NSAIDs | Potentially Divergent/Convergent |
| Stimulation of Anti-inflammatory Lipoxins | Yes | No | Divergent |
| Inhibition of HMGB1 | Yes (via Salicylate) | Unknown | Divergent |
| Inhibition of Bradykinin Pathways | Yes (B2 Receptor) nih.gov | Yes (B2 Receptor) dovepress.com | Convergent |
Molecular Interaction Studies and Synergy/Antagonism Research
The potential for interactions between this compound is significant, particularly concerning their competition for common biological targets and their binding to plasma proteins.
Investigation of Competition for Shared Biological Targets or Receptors
The most evident shared targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2. nih.govvulcanchem.com As both are NSAIDs, they are expected to compete for binding within the catalytic channel of these enzymes. This competition could lead to antagonistic effects if co-administered. For example, some reversible NSAIDs can interfere with aspirin's ability to irreversibly acetylate COX-1 in platelets, potentially diminishing its cardioprotective antithrombotic effect. nih.gov
Beyond COX, other targets may be subject to competitive binding. Studies have shown that aspirin can act as an allosteric inhibitor of the bradykinin B2 receptor. nih.gov Notably, protizinic acid is also recognized for its ability to inhibit bradykinin-induced effects, suggesting the B2 receptor as another potential site of interaction between the two drugs. dovepress.com
Mutual Influence on Protein Binding Characteristics, including Serum Albumin Displacement
The binding of drugs to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties. tsijournals.com Both this compound bind to HSA. tsijournals.comnih.gov
Research on protizinic acid has shown that it predominantly binds to Sudlow's Site II on HSA, although it also has a lower affinity for Site I. tsijournals.com The binding parameters for protizinic acid to HSA have been determined through equilibrium dialysis. tsijournals.com
Aspirin and its active metabolite, salicylic acid, also bind to HSA, with reported binding percentages of approximately 58% and 82%, respectively. nih.govnih.gov Given that many NSAIDs, especially those with carboxylic acid groups, show affinity for Site II, there is a high potential for competitive displacement. tsijournals.com
An interaction could occur where one drug displaces the other from its binding site on albumin, increasing the unbound (free) fraction of the displaced drug in the plasma. This can transiently enhance the pharmacological effect of the displaced drug. jwatch.org Studies have demonstrated that protizinic acid can be displaced from its high-affinity site to a low-affinity site by ibuprofen (B1674241), a classic Site II-specific drug, in a phenomenon termed "site-to-site displacement". tsijournals.com A similar competitive interaction could be hypothesized to occur with aspirin or salicylic acid.
Table 3: Comparative Binding Characteristics to Human Serum Albumin (HSA)
| Compound | Primary HSA Binding Site | Binding Constant (K) | Number of Binding Sites (n) | Reference |
|---|---|---|---|---|
| Protizinic Acid (High-Affinity Site) | Site II | 1.9 x 10⁵ M⁻¹ | ~0.8 | tsijournals.com |
| Protizinic Acid (Low-Affinity Site) | Site I (presumed) | 1.6 x 10⁴ M⁻¹ | ~2.3 | tsijournals.com |
| Aspirin | Site I & II | ~2.76 x 10⁶ M⁻¹ (high affinity) ~9.3 x 10⁵ M⁻¹ (low affinity) | Two sets of sites identified | longdom.org |
| Salicylic Acid (Aspirin Metabolite) | Site I & II | Not specified | ~82% bound | nih.govnih.gov |
Effects on Enzymatic Pathways and Metabolite Profiles when Co-administered
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2. nih.govnih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. nih.govnih.gov
Aspirin is unique among NSAIDs as it irreversibly inhibits COX-1 by acetylating a serine residue within the enzyme's active site. nih.govwikipedia.org This action effectively blocks the formation of thromboxane (B8750289) A2 in platelets for their entire lifespan, underpinning aspirin's potent antiplatelet effect. wikipedia.org Aspirin also acetylates COX-2, which modifies its enzymatic activity to produce anti-inflammatory mediators like epi-lipoxins instead of pro-inflammatory prostaglandins. wikipedia.orgnih.gov Protizinic acid, a phenothiazine (B1677639) derivative, is also classified as an NSAID and is presumed to exert its anti-inflammatory effects through COX inhibition, though its specific selectivity and mode of interaction (reversible vs. irreversible) are less extensively documented in readily available literature compared to aspirin.
Metabolically, NSAIDs typically undergo extensive hepatic metabolism, primarily through phase I (oxidation) and phase II (conjugation) reactions, before renal excretion. googleapis.comnih.gov Aspirin is rapidly hydrolyzed to salicylic acid, which is then metabolized into various conjugates. nih.gov The co-administration of protizinic acid could lead to drug-drug interactions if it shares metabolic pathways with aspirin or salicylic acid. One drug could potentially inhibit or induce the enzymes responsible for the metabolism of the other, leading to altered plasma concentrations, changes in the half-life, and a modified metabolite profile. googleapis.com For example, inhibition of a specific glucuronidation enzyme by one compound could lead to an accumulation of the other, while induction could accelerate its clearance.
Table 1: Illustrative Hypothetical Effects of Co-administration on Enzymatic and Metabolic Parameters
This table is a hypothetical representation based on general principles of NSAID interactions, as specific experimental data for this compound co-administration is not publicly available.
| Parameter | Aspirin Alone | Protizinic Acid Alone | Hypothetical Co-administration Effect | Rationale |
| COX-1 Inhibition (IC₅₀) | Low (Potent) | Assumed Moderate | Potential Increase in Aspirin IC₅₀ | Competitive inhibition by protizinic acid at the COX-1 active site could reduce aspirin's binding efficiency. hopkinsarthritis.org |
| COX-2 Inhibition (IC₅₀) | High (Less Potent) | Assumed Moderate | Additive or Synergistic Inhibition | Depending on binding mechanisms, the combined effect could be greater than either drug alone. |
| Platelet Aggregation | Strong Inhibition | Mild to Moderate Inhibition | Potential Attenuation of Aspirin's Effect | Interference with aspirin's irreversible inhibition of platelet COX-1. hopkinsarthritis.org |
| Salicylic Acid Peak Plasma Level | Normal | N/A | Possible Increase or Decrease | Competition for or induction/inhibition of metabolic enzymes responsible for salicylate (B1505791) clearance. nih.gov |
| Protizinic Acid Peak Plasma Level | N/A | Normal | Possible Increase or Decrease | Competition for or induction/inhibition of metabolic enzymes by aspirin/salicylate. googleapis.com |
Development of Hybrid Molecules or Co-Crystals Incorporating Features of Both Compounds
Rationale for Rational Design of Dual-Action NSAID Derivatives
The rational design of hybrid molecules, which covalently link two or more distinct pharmacophores, is a modern strategy in drug discovery. nih.govmdpi.com The primary goals for creating dual-action NSAID derivatives include:
Synergistic Efficacy: Combining two mechanisms of action into a single molecule can lead to enhanced anti-inflammatory or analgesic effects. mdpi.com
Multi-Target Therapy: Inflammation is a complex process involving multiple pathways. A hybrid molecule could simultaneously target COX enzymes and another relevant pathway, offering a more comprehensive therapeutic approach. mdpi.comnih.gov
Improved Physicochemical and Pharmacokinetic Properties: Molecular hybridization can be used to optimize properties such as solubility, stability, and drug delivery.
Reduced Side Effects: A common objective in NSAID research is to mitigate the gastrointestinal toxicity associated with COX-1 inhibition. nih.gov Hybridization strategies, such as creating nitric oxide (NO)-donating NSAIDs, have been explored to create gastro-sparing anti-inflammatory agents. mdpi.com
A hybrid molecule of this compound could theoretically be designed to unify their anti-inflammatory profiles, potentially offering a unique therapeutic agent with a modified efficacy or safety profile.
Synthetic Strategies for Covalently Linked or Supramolecular Assemblies
The creation of new chemical entities from this compound would involve distinct synthetic approaches for covalently linked hybrids versus non-covalently bonded co-crystals.
Covalently Linked Hybrids: These molecules require the formation of a stable chemical bond between the two parent compounds. nih.gov Given the functional groups present in aspirin (carboxylic acid, ester) and protizinic acid (carboxylic acid), a common strategy would be to form an ester or amide linkage. For example, the carboxylic acid of one molecule could be reacted with a hydroxyl or amino group on the other (or on a linker molecule) using standard coupling reagents. mdpi.comescholarship.org This creates a single, new molecule with structural features from both drugs.
Supramolecular Assemblies (Co-crystals): Co-crystals are crystalline structures composed of two or more different neutral molecules held together by non-covalent interactions, most commonly hydrogen bonds. nih.govresearchgate.net Unlike hybrids, no covalent bonds are formed or broken. The carboxylic acid groups on both aspirin and protizinic acid are excellent hydrogen bond donors and acceptors, making them suitable candidates for co-crystal formation. iucr.org Common laboratory methods for preparing co-crystals include:
Solvent Evaporation: Dissolving stoichiometric amounts of both compounds in a suitable solvent and allowing the solvent to slowly evaporate.
Grinding: Mechanically grinding the two solid compounds together, sometimes with a small amount of a liquid (liquid-assisted grinding), to induce co-crystal formation. researchgate.netnih.gov
Slurry Crystallization: Stirring a suspension of one component in a saturated solution of the other component.
Spectroscopic and Diffraction Techniques for Structural Elucidation of Combined Entities
Confirming the successful synthesis of a hybrid molecule or the formation of a co-crystal requires a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the exact chemical structure of a covalently linked hybrid molecule. nih.gov For co-crystals, solid-state NMR (ssNMR) is particularly powerful. It can detect changes in the chemical environment of atoms upon co-crystal formation and can be used to probe the specific hydrogen-bonding interactions between the two components. researchgate.netiucr.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the context of co-crystals, the formation of new hydrogen bonds often leads to characteristic shifts in the vibrational frequencies of the involved groups (e.g., the C=O and O-H stretching of the carboxylic acid), providing strong evidence of a co-crystal interaction. nih.gov
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is considered the definitive method for proving the formation of a co-crystal. mdpi.com It provides a precise three-dimensional map of the electron density in the crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and the specific non-covalent interactions that form the supramolecular assembly. iucr.org Powder X-ray diffraction (PXRD) is used to analyze the bulk material, confirm its crystallinity, and identify the unique diffraction pattern of the new co-crystal phase, distinguishing it from a simple physical mixture of the starting materials.
Table 2: Key Analytical Techniques for Characterization of Hybrid Molecules and Co-crystals
| Technique | Information Provided | Application to Hybrids | Application to Co-crystals |
| NMR Spectroscopy | Chemical structure, connectivity, molecular environment | Confirms covalent bond formation and structure of the new molecule. nih.gov | Probes hydrogen bonding and confirms molecular interactions in the solid state. researchgate.netiucr.org |
| IR Spectroscopy | Functional groups, bonding environment | Confirms the presence of expected functional groups in the hybrid. | Detects shifts in vibrational frequencies, indicating hydrogen bond formation. nih.gov |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Determines the exact mass of the hybrid molecule, confirming its identity. | Confirms the mass of the individual components. |
| Single-Crystal XRD | 3D atomic arrangement, bond lengths/angles, intermolecular interactions | Determines the crystal structure of the hybrid molecule. | Provides definitive proof of co-crystal formation and elucidates the supramolecular structure. mdpi.comiucr.org |
| Powder XRD | Crystalline phase identification, bulk purity | Characterizes the crystalline form of the bulk hybrid product. | Confirms the formation of a new crystalline phase distinct from the parent compounds. |
| Thermal Analysis (DSC) | Melting point, thermal transitions | Determines the melting point of the new hybrid compound. | Shows a unique melting point, different from either parent compound or their eutectic mixture. |
Advanced Methodologies for Comparative and Interaction Research
In Vitro Cellular Assays for Mechanistic Dissection
To investigate the biological activity and potential interactions of this compound, or any resulting hybrid/co-crystal, a variety of in vitro cellular assays are employed. These assays allow for a detailed dissection of their mechanisms of action at the cellular and molecular level.
Enzyme Inhibition Assays: The most direct way to assess the activity of NSAIDs is to measure their ability to inhibit COX enzymes. This can be done using purified recombinant COX-1 and COX-2 enzymes to determine the IC₅₀ value (the concentration of drug required to inhibit 50% of the enzyme's activity) for each isoform. nih.gov
Whole Blood Assay: This is a more physiologically relevant ex vivo assay where the inhibitory effects on COX-1 and COX-2 are measured in their natural cellular environment. nih.gov COX-1 activity is typically assessed by measuring thromboxane B₂ (TXB₂) production in clotting whole blood, while COX-2 activity is measured by quantifying prostaglandin E₂ (PGE₂) production in blood cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.govwiley.com This assay accounts for factors like plasma protein binding. nih.gov
Cell-Based Prostaglandin Production Assays: Various cell lines (e.g., macrophages, endothelial cells) can be cultured and stimulated to produce prostaglandins. The amount of PGE₂ or other prostanoids released into the culture medium after treatment with the test compounds can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
Cell Viability and Cytotoxicity Assays: To understand the cellular tolerance of the compounds, assays such as the MTT assay (which measures metabolic activity) or LDH release assay (which measures membrane damage) are used. nih.gov These are particularly important for assessing potential toxicity in cell lines relevant to side effects, such as gastric epithelial cells. nih.gov
Reporter Gene Assays: To explore effects on inflammatory signaling pathways beyond COX, reporter gene assays can be used. For instance, a cell line containing a reporter gene (e.g., luciferase) under the control of an NF-κB promoter can be used to determine if the compounds modulate this key inflammatory transcription factor.
Table 3: Summary of In Vitro Assays for NSAID Interaction Research
| Assay Type | Purpose | Typical Endpoint Measured | Relevance |
| Purified Enzyme Assay | Determine direct inhibitory potency and selectivity. | IC₅₀ for COX-1 and COX-2. nih.gov | Provides fundamental data on drug-target interaction. |
| Whole Blood Assay | Measure COX inhibition in a physiologically relevant matrix. | Inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production. nih.govwiley.com | Accounts for cell penetration and plasma protein binding. |
| Cellular Prostaglandin Assay | Quantify the effect on pro-inflammatory mediator synthesis in specific cell types. | Concentration of PGE₂ or other prostanoids in cell culture supernatant. nih.gov | Allows for mechanistic studies in different cell contexts. |
| MTT/LDH Cytotoxicity Assay | Assess the potential for cellular damage. | Cell viability (%), LDH release (%). nih.gov | Important for preliminary safety assessment. |
| NF-κB Reporter Assay | Investigate effects on key inflammatory signaling pathways. | Reporter gene expression (e.g., light units from luciferase). | Explores potential COX-independent mechanisms of action. |
In Vivo Animal Models for Comparative Efficacy and Mechanistic Validation
The evaluation of anti-inflammatory agents relies heavily on in vivo animal models to determine comparative efficacy and validate mechanisms of action. While both this compound have been subjected to such studies, the specific models and mechanistic focuses have differed, reflecting their distinct pharmacological profiles.
Studies on protizinic acid have utilized specific animal models to elucidate its anti-inflammatory and mechanistic properties. In one such study, its effects on the prostaglandin system and oxygen radical production were compared with other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Oral administration of protizinic acid in guinea pigs was shown to significantly inhibit arachidonic acid-induced erythema. nih.gov Notably, unlike other NSAIDs tested in the same study, protizinic acid also significantly inhibited erythema induced by prostaglandin E2 (PGE2), suggesting a mechanism of action that extends beyond simple prostaglandin synthesis inhibition. nih.gov Mechanistic validation from these studies points towards the inhibition of phospholipase A2 (PLA2) activity, an enzyme upstream of the arachidonic acid cascade. nih.gov Furthermore, protizinic acid demonstrated potent inhibitory effects on the production of oxygen radicals across various assays, including a model for immune complex-mediated inflammation. nih.gov
Interactive Table: In Vivo Efficacy and Mechanistic Findings for Protizinic Acid
| Animal Model/Assay | Finding | Validated Mechanism | Reference |
|---|---|---|---|
| Arachidonic Acid-Induced Erythema (Guinea Pig) | Significant inhibition of erythema. | Anti-inflammatory effect. | nih.gov |
| PGE2-Induced Erythema (Guinea Pig) | Significant inhibition of erythema. | Action on PG system downstream of synthesis. | nih.gov |
| Phospholipase A2 (PLA2) Activity Assay | Inhibition of PLA2 activity (IC50: 210 µM). | Inhibition of arachidonic acid release. | nih.govdcchemicals.com |
| Aggregated IgG-Bound Micropore Filter Assay | Potent inhibition of oxygen radical production. | Scavenging of oxygen radicals in an immune-complex model. | nih.gov |
Conversely, aspirin's in vivo evaluation is extensive and has been foundational in understanding NSAID pharmacology. Its primary mechanism, the irreversible inhibition of cyclooxygenase (COX) enzymes, was famously elucidated through in vivo studies. googleapis.com Animal models of inflammation, such as carrageenan-induced paw edema in rats, have been standard for demonstrating its anti-inflammatory efficacy. mdpi.com Beyond inflammation, specific models have been crucial for validating its antithrombotic effects. The cyclic flow model of experimental coronary thrombosis, for instance, has been instrumental in studying how aspirin's inhibition of platelet COX-1 prevents thrombosis, while also revealing limitations and aspirin-independent pathways of platelet activation. dcchemicals.com These in vivo studies have confirmed that aspirin's therapeutic actions stem from preventing the synthesis of prostaglandins and thromboxanes, which mediate inflammation, pain, and platelet aggregation. googleapis.commdpi.com
In a comparative context, the in vivo data highlights distinct primary mechanisms. Protizinic acid's efficacy appears to be linked to the inhibition of PLA2 and the scavenging of oxygen radicals, suggesting a broader spectrum of anti-inflammatory action. nih.gov Aspirin's validated in vivo mechanism is more targeted, focusing on the irreversible acetylation of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid into pro-inflammatory and pro-thrombotic mediators. googleapis.commdpi.com
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling
For aspirin , computational studies have provided profound insights into its mechanism of action. Molecular dynamics simulations have been crucial in modeling the interaction between aspirin and its primary targets, the cyclooxygenase (COX) isozymes COX-1 and COX-2. vulcanchem.com These simulations have elucidated the process of covalent modification, where aspirin acetylates a key serine residue (Ser530) in the active site of the enzymes. vulcanchem.com State-of-the-art computational approaches, such as Born-Oppenheimer molecular dynamics with quantum mechanical/molecular mechanical (QM/MM) potential, have been used to map the entire reaction pathway. vulcanchem.com These predictive models have confirmed that aspirin's higher potency against COX-1 compared to COX-2 is due to faster reaction kinetics rather than differences in initial binding affinity. vulcanchem.com Furthermore, simulations have identified key residues, like Arg513 in COX-2, that influence this differential inhibition. vulcanchem.com MD simulations have also been employed to study other aspects of aspirin's behavior, such as its dissolution process and its interaction with other proteins like human serum albumin. medchemexpress.commedchemexpress.com
Interactive Table: Predictive Modeling of Aspirin via Computational Simulations
| Simulation Type | System Modeled | Key Predictive Finding | Reference |
|---|---|---|---|
| QM/MM Molecular Dynamics | Aspirin and COX-1/COX-2 | Characterized the two-stage covalent inhibition mechanism involving a tetrahedral intermediate. | vulcanchem.com |
| QM/MM Molecular Dynamics | Aspirin and COX-1/COX-2 | Predicted that the differential potency for COX isoforms stems from the kinetics of the acetylation reaction, not initial binding. | vulcanchem.com |
| Molecular Dynamics (MD) | Aspirin crystal dissolution | Revealed the dynamics of dissolution in an aqueous environment. | medchemexpress.com |
| Molecular Dynamics (MD) | Aspirin and Human Serum Albumin (HSA) | Quantified the force and work required to unbind aspirin from its binding site on the transport protein. | medchemexpress.com |
| NBO Analysis (Computational) | Aspirin molecule | Identified an n→π* interaction between the ester and carboxyl groups, influencing conformation and reactivity. | nih.gov |
For protizinic acid , there is a notable absence of published computational chemistry or molecular dynamics simulation studies in the reviewed scientific literature. Such studies would be invaluable for predicting its binding mode with targets like phospholipase A2, understanding the structural basis for its oxygen radical scavenging activity, and potentially identifying other interacting partners. Future research employing these predictive modeling techniques could help to further elucidate its molecular mechanisms and provide a basis for structural comparison with other NSAIDs like aspirin.
Future Directions and Emerging Research Avenues for Protizinic Acid and Aspirin
Application of Systems Biology and Omics Technologies for Comprehensive Understanding
Systems biology, which takes a holistic rather than a reductionist approach, is poised to revolutionize our comprehension of how protizinic acid and aspirin (B1665792) function within complex biological systems. nih.govresearchgate.net By integrating data from various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond single-target interactions to map the intricate networks of pathways these drugs modulate. nih.govnih.gov This integrated approach is crucial for understanding the multifaceted effects of NSAIDs, including adverse drug reactions and hypersensitivities. nih.gov
The application of systems biology can help to:
Identify novel biomarkers: High-throughput omics technologies can uncover new biomarkers that predict a patient's response to protizinic acid and aspirin. nih.gov
Elucidate complex interactions: Mapping the protein-protein and drug-protein interaction networks can reveal previously unknown synergistic or antagonistic effects when these drugs are used in combination with other therapies. nih.gov
Personalize treatment: By understanding the genetic and metabolic profiles of individuals, systems biology can aid in tailoring treatment strategies to maximize efficacy and minimize adverse effects. frontiersin.org
Table 1: Omics Technologies in NSAID Research
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic variations that influence drug metabolism and response. | Personalized dosing and prediction of adverse reactions. |
| Transcriptomics | Analyzing changes in gene expression in response to drug administration. | Understanding the downstream effects on cellular pathways. nih.gov |
| Proteomics | Studying alterations in protein expression and post-translational modifications. | Identifying direct and indirect protein targets of the drugs. nih.gov |
| Metabolomics | Measuring changes in the levels of small-molecule metabolites. | Gaining insights into the metabolic pathways affected by the drugs. nih.gov |
Computational Drug Design and Virtual Screening for Novel Analogues
Computational methods are increasingly being employed to design and screen for new analogues of existing drugs like this compound. scholarsresearchlibrary.com Techniques such as molecular docking and virtual screening allow for the rapid in silico evaluation of large libraries of chemical compounds to identify candidates with improved properties. scholarsresearchlibrary.comnih.govaustinpublishinggroup.com This approach can significantly reduce the time and cost associated with traditional drug discovery. scholarsresearchlibrary.com
Key areas of focus in computational design include:
Developing analogues with enhanced selectivity: By modeling the interactions between drug candidates and their target enzymes, such as cyclooxygenase (COX), researchers can design analogues with higher selectivity for specific isoforms, potentially reducing side effects. dergipark.org.trmdpi.com
Improving pharmacokinetic profiles: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to optimize their behavior in the body. austinpublishinggroup.comdergipark.org.tr
Identifying compounds with novel mechanisms of action: Virtual screening can uncover molecules that interact with new targets, leading to the development of drugs with entirely new therapeutic applications. austinpublishinggroup.com
Table 2: Computational Approaches in NSAID Analogue Design
| Computational Method | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com | To identify analogues with stronger and more specific binding to COX enzymes. dergipark.org.tr |
| Virtual Screening | Uses computer-based methods to search large libraries of compounds for potential drug candidates. scholarsresearchlibrary.comaustinpublishinggroup.com | To discover novel anti-inflammatory compounds with improved efficacy and safety profiles. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | To predict the potency and toxicity of new this compound analogues. |
Research into Nanotechnology-Based Delivery Systems for Targeted Research Applications
Nanotechnology offers promising new ways to deliver drugs like this compound directly to target tissues, enhancing their therapeutic effects while minimizing systemic side effects. pjps.pknih.gov Nanoparticles, which are typically less than 100 nanometers in size, can be engineered to encapsulate drugs and release them in a controlled manner. nih.govmdpi.com
Recent research in this area has explored:
Polymeric nanoparticles: Biodegradable polymers like PLGA have been used to create nanoparticles for the sustained release of aspirin. researchgate.net
Lipid-based nanoparticles: Liposomes and other lipid-based carriers can improve the solubility and bioavailability of poorly water-soluble drugs. europa.eu
Targeted delivery: Nanoparticles can be functionalized with ligands that bind to specific receptors on target cells, enabling site-specific drug delivery. nih.govmdpi.com For example, folate-decorated nanoparticles have been used to deliver aspirin to breast cancer cells. nih.gov
Table 3: Nanotechnology-Based Delivery Systems for Aspirin
| Nanoparticle Type | Key Features | Reported Findings for Aspirin Delivery |
|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, sustained release. researchgate.net | Spherical nanoparticles with a size of 160.9 nm showed a 71.4% in vitro drug release. researchgate.net |
| Mesoporous Silica Nanoparticles (MNPs) | High surface area and pore volume for drug loading. nih.gov | Used to deliver aspirin to breast cancer cells, showing higher cytotoxicity compared to free aspirin. nih.gov |
| Hydrogen Sulfide-Releasing Nanoparticles | Co-delivery of aspirin and a therapeutic gas. rsc.org | Nanoparticles with a size of ~44 nm showed high drug encapsulation efficiency and pH-sensitive release. rsc.org |
Identification of Novel Molecular Targets Beyond Classical NSAID Pathways
While the primary mechanism of action for NSAIDs is the inhibition of COX enzymes, research is increasingly revealing that these drugs can modulate other signaling pathways. mdpi.comwikipedia.org Identifying these novel molecular targets is crucial for understanding the full spectrum of their biological effects and for discovering new therapeutic applications.
Potential COX-independent targets for this compound include:
Nuclear Factor-kappa B (NF-κB): This transcription factor plays a key role in inflammation, and some NSAIDs have been shown to inhibit its activation. mdpi.comsciencedaily.comumw.edu.pl Aspirin, for example, can block the NF-κB pathway, which may contribute to its anti-inflammatory effects. sciencedaily.com
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in regulating inflammation and metabolism. mdpi.comumw.edu.pl Certain NSAIDs can activate PPARs, suggesting an alternative anti-inflammatory mechanism. umw.edu.pl
Lipid Mediators: Aspirin can trigger the production of anti-inflammatory lipid mediators, such as 15-epi-lipoxin A4, which can reduce leukocyte accumulation at sites of inflammation. mdpi.comdoi.orgisciii.es
Investigations into these alternative pathways could reveal novel anti-inflammatory synergies between aspirin and protizinic acid. vulcanchem.com
Advancements in Green Chemistry Principles for Sustainable NSAID Synthesis
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more environmentally friendly and sustainable manufacturing processes. ijsrch.comabcr-mefmo.orgmdpi.com This involves designing chemical syntheses that are more efficient, use less hazardous substances, and generate less waste. acs.orgnih.gov
For NSAIDs like ibuprofen (B1674241), which is structurally related to protizinic acid, greener synthetic routes have already been developed. The BHC Company's synthesis of ibuprofen, for instance, is a classic example of a greener process that improved atom economy and reduced waste compared to the original Boots method. ijsrch.comewadirect.com
Future research in this area will likely focus on:
Use of renewable feedstocks: Exploring the use of biorenewable materials, such as β-pinene, as starting materials for NSAID synthesis. bham.ac.uk
Catalytic methods: Developing more efficient and recyclable catalysts to replace stoichiometric reagents that generate large amounts of waste. ijsrch.comnih.gov
Continuous-flow synthesis: Implementing continuous-flow processes that offer better control over reaction conditions and can lead to higher yields and purity. nih.govacs.org
By applying these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. ewadirect.com
Q & A
Q. Table 1: Typical Synthesis Outcomes
| Method | Yield (%) | Purity (%) | Key Contaminants |
|---|---|---|---|
| Recrystallization | 65–75 | 90–95 | Salicylic acid |
| Vacuum Filtration | 70–80 | 85–90 | Acetic anhydride |
Advanced: How can researchers address heterogeneity in meta-analyses of aspirin’s pharmacological effects?
Answer:
Heterogeneity in meta-analyses (e.g., conflicting results on aspirin’s efficacy) is quantified using:
- I² Statistic : Estimates the percentage of total variability due to heterogeneity (e.g., I² > 50% indicates substantial heterogeneity) .
- H Statistic : Measures excess heterogeneity relative to sampling error (H > 1 suggests significant variation) .
- Subgroup Analysis : Stratify studies by dose (e.g., 81 mg vs. 325 mg) or population (e.g., CVD vs. non-CVD patients) .
Q. Table 2: Heterogeneity Thresholds
| Metric | Low Heterogeneity | Moderate Heterogeneity | High Heterogeneity |
|---|---|---|---|
| I² | 0–30% | 30–60% | >60% |
| H | 1.0–1.2 | 1.2–1.5 | >1.5 |
Basic: What analytical techniques quantify acetylsalicylic acid in tablet formulations?
Answer:
- Titration : Hydrolysis with NaOH followed by back-titration with HCl (e.g., 20.30 cm³ average HCl volume yielding 95% ASA content) .
- UV Spectrophotometry : Measures absorbance at 280 nm (calibration curve R² > 0.99) .
- High-Performance Liquid Chromatography (HPLC) : Separates ASA from excipients (e.g., retention time = 4.2 min) .
Q. Table 3: Method Comparison
| Method | Accuracy (%) | Precision (RSD%) | Cost |
|---|---|---|---|
| Titration | 95–98 | 2–5 | Low |
| HPLC | 99–100 | 0.5–1.5 | High |
Advanced: How can experimental design minimize bias in comparative studies of aspirin and protizinic acid?
Answer:
- Randomization : Assign participants to aspirin/protizinic acid groups using stratified randomization .
- Blinding : Double-blind protocols to prevent observer/participant bias .
- Sample Size : ≥20 per group for pilot studies; ≥100 for phase III trials (power > 80%) .
- Control Groups : Placebo or active comparators (e.g., ibuprofen) .
Q. Table 4: Design Elements Impact
| Element | Impact on Validity | Example |
|---|---|---|
| Blinding | Reduces performance/detection bias | Double-blind RCT |
| Stratification | Controls confounding variables | Age, comorbidities |
Advanced: How do stability studies address degradation in aspirin-protizinic acid formulations?
Answer:
- Forced Degradation : Expose formulations to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions .
- Stability-Indicating Assays : Use HPLC to monitor degradation products (e.g., salicylic acid peaks) .
- Excipient Compatibility : Test interactions with binders (e.g., lactose accelerates hydrolysis) .
Q. Table 5: Degradation Kinetics
| Condition | Degradation Rate (mg/day) | Half-Life (days) |
|---|---|---|
| 25°C, dry | 0.05 | 360 |
| 40°C, 75% RH | 0.5 | 36 |
Basic: What are common contaminants in aspirin synthesis, and how are they detected?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
